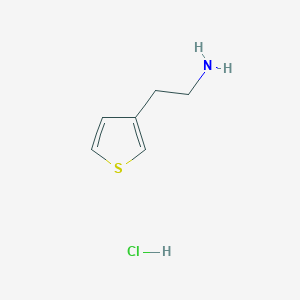

2-(Thiophen-3-yl)ethanamine hydrochloride

描述

Significance of Thiophene-Containing Compounds in Modern Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic compound that is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. nih.govrsc.org Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives have become foundational scaffolds in drug discovery. nih.govwikipedia.orgsciensage.info The thiophene moiety has been ranked 4th among small drug molecules in US FDA approvals over the last decade, with 26 drugs containing this nucleus approved across various pharmacological classes. nih.govrsc.org

The significance of thiophene stems from its electron-rich characteristics and its role as a bioisostere for the benzene ring, which allows it to interact effectively with a wide range of biological targets. rsc.orgwikipedia.org This versatility has led to the development of thiophene-containing drugs with a vast array of therapeutic applications, including:

Anti-inflammatory (e.g., Suprofen, Tiaprofenic acid) nih.govencyclopedia.pub

Anticancer (e.g., Raltitrexed, Olanzapine) nih.govencyclopedia.pub

Antimicrobial and Antifungal (e.g., Cefoxitin, Sertaconazole) nih.govencyclopedia.pub

Anticonvulsant (e.g., Tiagabine) nih.gov

Antiplatelet (e.g., Clopidogrel, Ticlopidine) encyclopedia.pub

Beyond pharmaceuticals, thiophene derivatives are crucial intermediaries in the agrochemical, dye, and material science industries. encyclopedia.pubnih.gov Their stable, aromatic nature and reactivity make them valuable building blocks in the synthesis of complex organic molecules. nih.govresearchgate.net

Role of Ethanamine Moiety in Pharmaceutical and Material Science Contexts

The ethanamine, or ethylamine (B1201723), moiety is an organic compound containing a two-carbon chain attached to a primary amino group (CH3CH2NH2). ontosight.aiwikipedia.org As a fundamental building block, it is widely utilized in the chemical industry and organic synthesis. wikipedia.org The presence of the amino group makes it a nucleophilic base, a property that is central to its reactivity in various chemical transformations. wikipedia.org

Historical Context and Evolution of Research on 2-(Thiophen-3-yl)ethanamine Hydrochloride and Analogues

Research into thiophene-containing compounds began with the isolation of thiophene itself by Viktor Meyer in 1882. nih.govwikipedia.org Initially identified through the indophenin reaction with isatin (B1672199) and crude benzene, it was soon recognized as a distinct heterocyclic compound, not merely a benzene derivative. wikipedia.orgsciensage.info The structural similarity and aromatic character it shares with benzene spurred extensive research into its chemistry and potential applications. wikipedia.org

The evolution of research saw chemists exploring thiophene as a bioisosteric replacement for the phenyl group in known bioactive molecules. A notable example is thiopropamine, a stimulant drug developed as an analogue of amphetamine where the phenyl ring is substituted with a thiophene ring. wikipedia.org This line of inquiry demonstrated that the thiophene nucleus could confer potent biological activity, leading to the synthesis of a wide range of derivatives. The development of synthetic methods, such as the Paal-Knorr and Gewald reactions, facilitated the creation of diverse thiophene-based structures for further investigation. nih.govresearchgate.net The synthesis of compounds like 2-(thiophen-2-yl)ethanamine involves multi-step reactions starting from precursors like 2-thiophenecarbaldehyde or 2-thiophene ethanol (B145695), highlighting the synthetic pathways developed to access this class of molecules. chemicalbook.comgoogle.com

Current Research Landscape and Emerging Trends for this compound

In the contemporary research landscape, this compound is valued as a versatile chemical building block. Its primary applications are in the synthesis of more complex molecules intended for biological and medicinal investigation. Researchers utilize it as a precursor for developing novel therapeutic agents, leveraging the established pharmacological potential of the thiophene core.

An emerging and significant trend for this compound lies outside of traditional pharmaceutical research. It has been identified as a useful agent in materials science, specifically in the post-treatment of perovskites for photovoltaic applications. This application demonstrates the compound's utility in advanced materials and energy technology, broadening its relevance beyond its role as a synthetic intermediate in drug discovery. The combination of the thiophene ring's aromatic properties and the amine group's basicity makes it a unique and valuable tool in both organic synthesis and material engineering.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34843-84-0 |

| Molecular Formula | C6H10ClNS |

| Molecular Weight | 163.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

| IUPAC Name | 2-thiophen-3-ylethanamine;hydrochloride |

Sources: cymitquimica.comnih.gov

Table 2: Structural and Application Comparison of Related Ethanamine Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Key Applications |

|---|---|---|---|---|

| 2-(Thiophen-3-yl)ethanamine HCl | C6H10ClNS | 163.67 | Thiophene, Ethylamine | Building block in organic synthesis, Materials science (photovoltaics) |

| Tryptamine HCl | C10H13ClN2 | 196.68 | Indole, Ethylamine | Precursor for anti-plasmodial agents, Neuromodulator research |

| Dopamine HCl | C8H12ClNO2 | 189.64 | 3,4-Dihydroxyphenyl (Catechol), Ethylamine | Neurotransmitter used in treating hypotension and Parkinson's disease |

Source:

Structure

3D Structure of Parent

属性

IUPAC Name |

2-thiophen-3-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUCPHDVJORSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482772 | |

| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34843-84-0 | |

| Record name | 2-(thiophen-3-yl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Thiophen 3 Yl Ethanamine Hydrochloride

Established Synthetic Routes for 2-(Thiophen-3-yl)ethanamine Hydrochloride

Several well-documented methods are employed for the synthesis of thiophene (B33073) ethylamine (B1201723) derivatives. While much of the literature details the synthesis of the 2-isomer, the fundamental principles of these routes are applicable to the synthesis of 2-(thiophen-3-yl)ethanamine by utilizing the corresponding 3-substituted thiophene precursors.

Nitromethane (B149229) Methodologies for Thiophene Ethylamine Derivatives

This synthetic approach commences with a 3-substituted thiophene, specifically 3-thiophenecarboxaldehyde. The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to yield 3-(2-nitrovinyl)thiophene. This intermediate is then subjected to reduction to afford the target amine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or diborane, which effectively reduce the nitro group and the carbon-carbon double bond to furnish 2-(thiophen-3-yl)ethanamine. acs.orggoogle.com The final step involves treatment with hydrochloric acid to produce the hydrochloride salt.

Reaction Pathway:

Condensation: 3-Thiophenecarboxaldehyde + Nitromethane → 3-(2-Nitrovinyl)thiophene

Reduction: 3-(2-Nitrovinyl)thiophene + Reducing Agent (e.g., LiAlH₄, Diborane) → 2-(Thiophen-3-yl)ethanamine

Salt Formation: 2-(Thiophen-3-yl)ethanamine + HCl → this compound

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 3-Thiophenecarboxaldehyde, Nitromethane | Base (e.g., NaOH) | 3-(2-Nitrovinyl)thiophene |

| 2 | 3-(2-Nitrovinyl)thiophene | Diborane or LiAlH₄ in an inert solvent (e.g., THF) | 2-(Thiophen-3-yl)ethanamine |

| 3 | 2-(Thiophen-3-yl)ethanamine | Hydrochloric acid | This compound |

Isopropyl Chloroacetate Method in Thiophene Ethylamine Synthesis

This method also begins with 3-thiophenecarboxaldehyde. A Darzens condensation reaction between the aldehyde and isopropyl chloroacetate, in the presence of a base, yields a glycidic ester. google.comchemicalbook.com This ester is then hydrolyzed and decarboxylated to form 3-thiopheneacetaldehyde. The resulting aldehyde is converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride. google.com Subsequent reduction of the oxime provides 2-(thiophen-3-yl)ethanamine, which is then converted to its hydrochloride salt.

Reaction Pathway:

Darzens Condensation: 3-Thiophenecarboxaldehyde + Isopropyl Chloroacetate → 3-(Thiophen-3-yl)glycidic acid isopropyl ester

Hydrolysis & Decarboxylation: 3-(Thiophen-3-yl)glycidic acid isopropyl ester → 3-Thiopheneacetaldehyde

Oximation: 3-Thiopheneacetaldehyde + Hydroxylamine hydrochloride → 3-Thiopheneacetaldehyde oxime

Reduction: 3-Thiopheneacetaldehyde oxime → 2-(Thiophen-3-yl)ethanamine

Salt Formation: 2-(Thiophen-3-yl)ethanamine + HCl → this compound

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |

| 1 | 3-Thiophenecarboxaldehyde | Isopropyl chloroacetate, Base | 3-(Thiophen-3-yl)glycidic acid isopropyl ester |

| 2 | Glycidic ester intermediate | Acid or base hydrolysis | 3-Thiopheneacetaldehyde |

| 3 | 3-Thiopheneacetaldehyde | Hydroxylamine hydrochloride | 3-Thiopheneacetaldehyde oxime |

| 4 | Oxime intermediate | Reducing agent (e.g., NaBH₄/CuSO₄) | 2-(Thiophen-3-yl)ethanamine |

| 5 | 2-(Thiophen-3-yl)ethanamine | Hydrochloric acid | This compound |

2-Thiophene Acetonitrile (B52724) Method and its Variants

A common and versatile route involves the use of 3-thiopheneacetonitrile (B78040) as a key intermediate. This nitrile can be synthesized from 3-(bromomethyl)thiophene (B1268036) via nucleophilic substitution with sodium cyanide. The nitrile group of 3-thiopheneacetonitrile is then reduced to an amine. Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon, is a frequently used method for this reduction. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride can be utilized. The resulting 2-(thiophen-3-yl)ethanamine is subsequently converted to the hydrochloride salt.

Reaction Pathway:

Cyanation: 3-(Bromomethyl)thiophene + NaCN → 3-Thiopheneacetonitrile

Reduction: 3-Thiopheneacetonitrile + H₂/Catalyst or LiAlH₄ → 2-(Thiophen-3-yl)ethanamine

Salt Formation: 2-(Thiophen-3-yl)ethanamine + HCl → this compound

| Step | Starting Material | Key Reagents/Conditions | Product |

| 1 | 3-(Bromomethyl)thiophene | Sodium cyanide | 3-Thiopheneacetonitrile |

| 2 | 3-Thiopheneacetonitrile | H₂ with Pd/C or Raney Ni catalyst, or LiAlH₄ | 2-(Thiophen-3-yl)ethanamine |

| 3 | 2-(Thiophen-3-yl)ethanamine | Hydrochloric acid | This compound |

Epoxyethane Method in the Synthesis of Thiophene Ethylamine

This synthetic route typically involves the preparation of a Grignard reagent from 3-bromothiophene. This organometallic intermediate then reacts with epoxyethane (ethylene oxide) in a ring-opening reaction to yield 2-(thiophen-3-yl)ethanol. chemsrc.com The alcohol is subsequently converted into a better leaving group, for instance by tosylation, and then displaced by an amine source, such as ammonia, to form the desired ethylamine. The final step is the formation of the hydrochloride salt.

Reaction Pathway:

Grignard Formation: 3-Bromothiophene + Mg → 3-Thienylmagnesium bromide

Ring-Opening: 3-Thienylmagnesium bromide + Epoxyethane → 2-(Thiophen-3-yl)ethanol

Activation & Amination: 2-(Thiophen-3-yl)ethanol → 2-(Thiophen-3-yl)ethanamine (multi-step, e.g., via tosylate)

Salt Formation: 2-(Thiophen-3-yl)ethanamine + HCl → this compound

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 3-Bromothiophene, Magnesium | Anhydrous ether | 3-Thienylmagnesium bromide |

| 2 | 3-Thienylmagnesium bromide, Epoxyethane | - | 2-(Thiophen-3-yl)ethanol |

| 3 | 2-(Thiophen-3-yl)ethanol | 1. TsCl, pyridine; 2. NH₃ | 2-(Thiophen-3-yl)ethanamine |

| 4 | 2-(Thiophen-3-yl)ethanamine | Hydrochloric acid | This compound |

Synthetic Approaches Utilizing Activated Thiophene and N-(protective group)-aziridine

A more direct approach involves the nucleophilic ring-opening of an N-protected aziridine (B145994) with a thiophene anion. In this method, thiophene is first deprotonated at the 3-position using a strong base, such as an organolithium reagent, to form 3-thienyllithium. This activated thiophene derivative then acts as a nucleophile, attacking the less sterically hindered carbon of an N-protected aziridine, leading to the formation of an N-protected 2-(thiophen-3-yl)ethanamine. The protecting group is subsequently removed to yield the free amine, which is then converted to the hydrochloride salt.

Reaction Pathway:

Activation of Thiophene: Thiophene + Strong Base (e.g., n-BuLi) → 3-Thienyllithium

Ring-Opening: 3-Thienyllithium + N-(protective group)-aziridine → N-(protective group)-2-(thiophen-3-yl)ethanamine

Deprotection: N-(protective group)-2-(thiophen-3-yl)ethanamine → 2-(Thiophen-3-yl)ethanamine

Salt Formation: 2-(Thiophen-3-yl)ethanamine + HCl → this compound

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |

| 1 | Thiophene | n-Butyllithium in an anhydrous, non-protic solvent | 3-Thienyllithium |

| 2 | 3-Thienyllithium, N-protected aziridine | Low temperature (-78°C to rt) | N-(protective group)-2-(thiophen-3-yl)ethanamine |

| 3 | N-protected intermediate | Acid or base hydrolysis, or hydrogenolysis | 2-(Thiophen-3-yl)ethanamine |

| 4 | 2-(Thiophen-3-yl)ethanamine | Hydrochloric acid | This compound |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. For the synthesis of this compound, advanced strategies focus on improving atom economy, reducing waste, and utilizing milder reaction conditions.

One area of advancement is the use of more sophisticated catalytic systems. For instance, palladium-catalyzed amination reactions could potentially be adapted to directly couple a functionalized thiophene with an aminoethyl equivalent, thereby shortening the synthetic sequence. acs.org

Enantioselective Synthesis of this compound

The production of single-enantiomer chiral amines is of paramount importance in medicinal chemistry. While specific literature detailing the enantioselective synthesis of 2-(Thiophen-3-yl)ethanamine is not extensively documented, general and established methods for the asymmetric synthesis of related 2-arylethylamines are applicable. These strategies typically involve one of three main approaches:

Asymmetric Hydrogenation: A common method involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted β-nitrostyrene or an enamine, using a chiral catalyst. Transition metal catalysts (e.g., Rhodium, Ruthenium, or Iridium) complexed with chiral ligands can induce high enantioselectivity in the reduction of the double bond to afford the chiral amine.

Chiral Auxiliaries: A prochiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective reactions are directed by the auxiliary, which is later cleaved to yield the enantiomerically enriched target amine.

Enzymatic Resolution: Kinetic resolution using enzymes, such as lipases, can selectively acylate one enantiomer from a racemic mixture of the amine, allowing for the separation of the two enantiomers. This biotechnological approach offers high selectivity under mild reaction conditions.

Microwave-Assisted Synthesis for Thiophene-Ethanamine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and reduced by-product formation compared to conventional heating methods. clockss.org The Gewald reaction, a multicomponent condensation to produce polysubstituted 2-aminothiophenes, is particularly amenable to microwave irradiation. clockss.orgthieme-connect.comijert.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester and elemental sulfur in the presence of a base. ijert.org

Microwave assistance significantly shortens reaction times from several hours to mere minutes. organic-chemistry.org For instance, a streamlined microwave-assisted Gewald reaction using arylacetaldehydes can produce 5-substituted-2-aminothiophenes in 20 minutes at 70°C, a significant improvement over the 4 hours required with classical heating. organic-chemistry.org The efficiency of this method provides a user-friendly approach for creating diverse libraries of aminothiophene derivatives. clockss.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction Conditions

| Parameter | Conventional Heating | Microwave Irradiation | Source |

|---|---|---|---|

| Reactants | Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine | Arylacetaldehydes, Activated Nitriles, Sulfur, Morpholine | organic-chemistry.org |

| Solvent | Ethanol (B145695) | Ethanol | organic-chemistry.org |

| Reaction Time | 4 hours | 20 minutes | organic-chemistry.org |

| Temperature | Reflux | 70°C | organic-chemistry.org |

| Yield/Purity | Moderate | High | organic-chemistry.org |

| Workup | Often requires extensive purification | Product often crystallizes directly | organic-chemistry.org |

Catalytic Approaches in this compound Production

Catalysis plays a crucial role in optimizing the synthesis of thiophene derivatives by enhancing reaction rates and selectivity. Various catalytic systems have been employed in different synthetic steps.

One patented method for synthesizing 2-thiophene ethylamine starts from 2-thiophene-ethanol, which undergoes an esterification reaction with p-toluenesulfonyl chloride catalyzed by a solid base in a non-aqueous medium. google.com This is followed by a pressurized ammonification step to yield the final product. google.com The use of a solid base in a non-aqueous system facilitates a simpler workup and is promoted as a "green production" method by avoiding the discharge of waste water. google.com

In the context of the Gewald reaction for aminothiophene synthesis, KF-alumina has been utilized as an effective catalyst under microwave conditions. capes.gov.br For reduction steps in related syntheses, such as the conversion of a 2-thiopheneacetaldehyde oxime to the corresponding amine, catalytic hydrogenation is employed using catalysts like Raney Ni or Palladium on carbon (Pd/C). chemicalbook.com

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. While a specific flow synthesis protocol for this compound is not prominently described in the literature, the application of this technology to the synthesis of related heterocyclic compounds demonstrates its potential.

For example, the synthesis of thiophene 2-carboxylates has been successfully demonstrated using a flow chemistry setup. researchgate.net In such a system, reagents are continuously pumped and mixed in a microreactor or a heated coil, allowing for rapid reaction and optimization. This approach minimizes the handling of potentially hazardous intermediates and allows for the integration of in-line purification and analysis steps. The principles of flow chemistry are readily applicable to multistep syntheses of thiophene derivatives, offering a pathway for more efficient and safer industrial production.

Chemical Transformations and Derivatization of this compound

The thiophene ring and the ethylamine side chain of the title compound provide two reactive centers for further chemical transformations, enabling its use as a versatile building block in organic synthesis.

Oxidation Reactions of this compound to Sulfoxides or Sulfones

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.net This transformation significantly alters the electronic properties of the thiophene ring. The oxidation of thiophene derivatives can be achieved using hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium(VII) (CH₃ReO₃). nih.govacs.org

The reaction proceeds in a stepwise manner:

Sulfoxide Formation: The catalyst reacts with hydrogen peroxide to form rhenium peroxides, which then transfer an oxygen atom to the nucleophilic sulfur of the thiophene ring. nih.gov The rate of this first oxidation step is increased by the presence of electron-donating substituents on the thiophene ring. nih.gov

Sulfone Formation: Further oxidation of the sulfoxide intermediate yields the corresponding sulfone. nih.gov

The formation of these oxidized species is significant, as thiophene sulfoxides have been identified as reactive, electrophilic intermediates in metabolic pathways. acs.orgnih.gov

Table 2: Reagents for Oxidation of Thiophene Derivatives

| Oxidizing System | Product(s) | Notes | Source |

|---|---|---|---|

| H₂O₂ / CH₃ReO₃ | Thiophene Sulfoxide, Thiophene Sulfone | Stepwise oxidation, rate influenced by substituents. | nih.govacs.org |

| Microsomal Oxidation (e.g., Cytochrome P-450) | Thiophene Sulfoxide | Forms a reactive electrophilic intermediate. | acs.orgnih.gov |

Nucleophilic Substitution Reactions Involving the Ethanamine Moiety

The primary amino group of the ethanamine side chain is a potent nucleophile and can participate in a wide range of chemical reactions to form various derivatives. Standard amine chemistry, including acylation, alkylation, sulfonylation, and the formation of Schiff bases through condensation with aldehydes or ketones, can be readily applied. For example, 2-thiopheneethylamine can be used as a reactant in the synthesis of pyrimidine (B1678525) derivatives by reacting it with various isothiocyanatoketones. chemicalbook.com

Furthermore, the thiophene ring itself can undergo nucleophilic aromatic substitution (SₙAr), particularly when activated by electron-withdrawing groups. nih.gov The thiophene ring system is generally more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds. uoanbar.edu.iq The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the elimination of a leaving group. nih.gov

Condensation Reactions with Aldehydes and Ketones

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon or carbon-nitrogen bonds. In the context of 2-(thiophen-3-yl)ethanamine, the primary amine group serves as a potent nucleophile that readily reacts with the electrophilic carbon of aldehydes and ketones. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the final condensation product. libretexts.org

The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. libretexts.org However, the pH must be carefully controlled; highly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic. libretexts.org The specific conditions, such as solvent, temperature, and catalyst, can be tailored to optimize the yield of the desired product. Common solvents include alcohols like ethanol or aprotic solvents like dichloromethane, often with the addition of a dehydrating agent to drive the equilibrium towards the product. rsc.orgacs.org

While direct condensation of 2-(thiophen-3-yl)ethanamine with simple aliphatic or aromatic ketones can occur, the most prominent and synthetically useful condensation reaction is the formation of imines, or Schiff bases, with aldehydes.

Formation of Schiff Bases from 2-(Thiophen-3-yl)ethanamine Derivatives

The reaction between 2-(thiophen-3-yl)ethanamine and an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). kuleuven.be This transformation is a cornerstone of synthetic chemistry due to the wide applicability of Schiff bases as intermediates and as biologically active compounds themselves.

The synthesis is typically a one-pot procedure involving the condensation of the primary amine with a suitable carbonyl compound. nih.govorientjchem.org The reaction is often carried out in a solvent such as ethanol or methanol, sometimes with the addition of a few drops of an acid catalyst like glacial acetic acid or sulfuric acid to facilitate the dehydration of the carbinolamine intermediate. kuleuven.beorientjchem.org The mixture is usually stirred at room temperature or heated to reflux to ensure the completion of the reaction. acs.org

The general reaction pathway is illustrated below:

Scheme 1: General synthesis of a Schiff base from 2-(thiophen-3-yl)ethanamine and an aldehyde.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse array of Schiff base derivatives. The electronic and steric properties of the substituents on the carbonyl compound can influence the reaction rate and yield. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, are common substrates. researchgate.net

Table 1: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Resulting Schiff Base Type |

| Benzaldehyde | N-benzylidene-2-(thiophen-3-yl)ethanamine |

| Substituted Benzaldehydes | N-(substituted-benzylidene)-2-(thiophen-3-yl)ethanamine |

| Thiophene-2-carbaldehyde | N-(thiophen-2-ylmethylene)-2-(thiophen-3-yl)ethanamine |

| 1-(5-chlorothiophen-2-yl)ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(thiophen-3-yl)ethanamine |

The formation of the imine can be monitored using spectroscopic techniques such as FTIR, which shows the disappearance of the C=O stretching band of the carbonyl reactant and the appearance of the C=N stretching band of the Schiff base product. nih.gov These Schiff bases are not only stable compounds but also serve as crucial intermediates for synthesizing more complex heterocyclic systems.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Piperidine (B6355638) Rings, Benzothienopyridines)

The structure of 2-(thiophen-3-yl)ethanamine is analogous to β-arylethylamines, making it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. Two classical and powerful reactions in this context are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction to Form Piperidine Rings:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.org In the case of 2-(thiophen-3-yl)ethanamine, the electron-rich thiophene ring acts as the nucleophile for the cyclization.

When reacted with formaldehyde (B43269) (or its polymer, paraformaldehyde), 2-(thiophen-3-yl)ethanamine undergoes a Pictet-Spengler cyclization to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system, which contains a piperidine ring fused to the thiophene core. guidechem.comchemicalbook.com The reaction typically involves heating the amine with formaldehyde in a solvent like dichloroethane, followed by treatment with acid (e.g., hydrochloric acid in dimethylformamide) to drive the cyclization. guidechem.comchemicalbook.com

Scheme 2: Pictet-Spengler cyclization of a 2-(thienyl)ethylamine with formaldehyde to yield a tetrahydrothienopyridine.

This reaction is a key method for constructing the thienopyridine scaffold, which is present in several pharmacologically important molecules. nih.govnih.gov The use of different aldehydes or ketones in the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed piperidine ring. wikipedia.orgnih.gov

Bischler-Napieralski Reaction towards Benzothienopyridines:

The Bischler-Napieralski reaction is used to synthesize 3,4-dihydroisoquinolines via the intramolecular cyclization of N-acylated β-arylethylamines using a dehydrating agent in acidic conditions. wikipedia.orgorganic-chemistry.org This methodology can be adapted to synthesize dihydrothienopyridines from N-acyl derivatives of 2-(thiophen-3-yl)ethanamine.

The first step is the acylation of the primary amine of 2-(thiophen-3-yl)ethanamine with an appropriate acyl chloride or anhydride (B1165640) to form an amide. This amide is then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux. wikipedia.orgorganic-chemistry.org The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich C-2 or C-4 position of the thiophene ring attacks the activated amide carbonyl, leading to cyclization and the formation of a dihydrothienopyridine. Subsequent dehydrogenation (aromatization) of this intermediate can lead to the formation of a fully aromatic thienopyridine system, a core structure related to benzothienopyridines.

Scheme 3: General pathway for the Bischler-Napieralski reaction starting from an N-acyl-2-(thiophen-3-yl)ethanamine.

This reaction is particularly effective for aromatic systems with electron-donating groups, and the thiophene ring is sufficiently activated for this transformation. wikipedia.org The choice of acyl group and reaction conditions can be varied to produce a range of substituted thienopyridine derivatives.

Derivatization for Lead Optimization and Library Generation

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of compound libraries for hit-to-lead and lead optimization programs. nbinno.com The thiophene ring is considered a privileged pharmacophore, and its derivatives are found in numerous FDA-approved drugs. The ability to easily modify both the amine side chain and the thiophene ring allows for systematic exploration of the structure-activity relationship (SAR).

Derivatization Strategies:

N-Alkylation and N-Acylation: The primary amine is readily functionalized through reactions like reductive amination, acylation with various carboxylic acids or sulfonyl chlorides, and formation of ureas or thioureas. This allows for the introduction of a wide range of substituents to probe interactions with biological targets.

Modification of the Thiophene Ring: While the amine side chain is the more common site for initial derivatization, the thiophene ring itself can undergo electrophilic substitution reactions, such as halogenation or formylation, at the C-2 and C-5 positions, provided the amine group is appropriately protected. These modifications can alter the electronic properties and steric profile of the molecule.

Use in Multicomponent Reactions: The amine functionality allows 2-(thiophen-3-yl)ethanamine to be incorporated into multicomponent reactions, which are highly efficient for generating molecular diversity and building complex scaffolds in a single step.

Application in Lead Optimization and Library Generation:

The derivatization of this scaffold is particularly relevant in the development of ligands for G-protein coupled receptors (GPCRs), where phenethylamine (B48288) and related structures are common motifs. nih.govox.ac.uk By generating a library of derivatives of 2-(thiophen-3-yl)ethanamine, medicinal chemists can systematically investigate how different functional groups impact binding affinity, selectivity, and functional activity at a given receptor. This iterative process of synthesis and biological testing is central to lead optimization. nih.govnih.gov

Table 2: Derivatization Approaches for Library Synthesis

| Reaction Type | Reagents | Functional Group Introduced | Purpose in Lead Optimization |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary or Tertiary Amine | Explore steric and electronic requirements in binding pockets |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amides, Sulfonamides | Introduce hydrogen bond donors/acceptors, modify polarity |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Introduce rigid linkers and hydrogen bonding motifs |

| Pictet-Spengler Reaction | Various Aldehydes | Fused Piperidine Rings | Create conformationally constrained analogs |

The use of building blocks like this compound in combinatorial synthesis allows for the rapid generation of hundreds or thousands of related compounds. enamine.net These libraries can then be screened against various biological targets to identify new hit compounds or to refine the properties of existing leads, ultimately accelerating the drug discovery process.

Advanced Spectroscopic and Analytical Characterization of 2 Thiophen 3 Yl Ethanamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for confirming the substitution pattern on the thiophene (B33073) ring and the presence of the ethylamine (B1201723) hydrochloride side chain. The protonated amine group influences the chemical shifts of the adjacent methylene (B1212753) protons.

In the ¹H NMR spectrum, the protons on the thiophene ring typically appear as multiplets in the aromatic region. The ethyl group protons (-CH₂-CH₂-) would present as two distinct triplets, assuming coupling between them. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.

The ¹³C NMR spectrum provides evidence for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the thiophene ring carbons are characteristic of their electronic environment, while the aliphatic carbons of the ethylamine chain appear in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Thiophen-3-yl)ethanamine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene H-2 | ~7.3 | Multiplet |

| Thiophene H-4 | ~7.1 | Multiplet |

| Thiophene H-5 | ~7.4 | Multiplet |

| -CH₂- (alpha to thiophene) | ~3.1 | Triplet |

| -CH₂- (alpha to amine) | ~3.3 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-3 | ~140 |

| Thiophene C-2 | ~125 |

| Thiophene C-5 | ~128 |

| Thiophene C-4 | ~122 |

| -CH₂- (alpha to thiophene) | ~30 |

2D NMR Techniques (e.g., COSY, HMQC, HSQC) for Complex Structure Assignment

For unambiguous assignment of complex structures, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the adjacent protons on the ethyl side chain (-CH₂-CH₂-) and between neighboring protons on the thiophene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. libretexts.org An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the proton signal at ~3.1 ppm to the carbon signal at ~30 ppm, confirming their direct connection. libretexts.org HMQC (Heteronuclear Multiple Quantum Coherence) provides similar information.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands corresponding to the amine salt and the thiophene ring.

The presence of the ammonium salt (-NH₃⁺) is typically confirmed by broad absorption bands in the 2800-3200 cm⁻¹ region, resulting from N-H stretching vibrations. researchgate.net The thiophene ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ range, and C-S stretching vibrations. nist.gov Aliphatic C-H stretching from the ethyl group would appear in the 2850-2960 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic, Thiophene) | 3100 - 3000 |

| C-H Stretch (Aliphatic, Ethyl) | 2960 - 2850 |

| C=C Stretch (Thiophene Ring) | 1600 - 1400 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula.

The molecular formula for the free base, 2-(Thiophen-3-yl)ethanamine, is C₆H₉NS, with a molecular weight of approximately 127.21 g/mol . nih.gov In mass spectrometry, the compound is typically analyzed as the free base. A primary fragmentation pathway would involve the cleavage of the bond beta to the thiophene ring, resulting in the formation of a stable tropylium-like thiophen-3-ylmethyl cation (m/z = 97), which is a common fragmentation for such structures. The molecular ion peak [M]⁺ at m/z 127 may be observed, though it can sometimes be weak.

Table 4: Expected Mass Spectrometry Data for 2-(Thiophen-3-yl)ethanamine

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 127 | Molecular Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. Thiophene and its derivatives are known to absorb UV light due to π → π* transitions within the aromatic ring. researchgate.net The spectrum of this compound is expected to show absorption maxima characteristic of the thiophene chromophore. The ethylamine side chain has a minimal effect on the position of the main absorption band. The absorption maximum (λmax) for simple thiophene derivatives typically occurs in the range of 230-260 nm. spectrabase.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective for separating the polar hydrochloride salt from less polar impurities. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating and identifying volatile compounds. GC can effectively differentiate between positional isomers, such as 2-(thiophen-3-yl)ethanamine and 2-(thiophen-2-yl)ethanamine, which would exhibit different retention times. researchgate.net The mass spectrometer then provides structural confirmation of the separated components.

Column Chromatography: This is a common method for the purification of the synthesized compound, often used to isolate the final hydrochloride salt.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Thiophen-3-yl)ethanamine |

| 2-(Thiophen-2-yl)ethanamine |

| Acetonitrile |

| Methanol |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, quantification, and purity assessment of this compound and its derivatives. These methods offer high resolution and sensitivity, making them suitable for analyzing complex mixtures and determining the purity of synthesized compounds. nih.gov

Research on related thiophenic compounds demonstrates that isocratic reverse-phase HPLC (RP-HPLC) is a common approach. mdpi.com A typical method might employ a C18 column with a mobile phase consisting of an organic modifier like acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility. sielc.com The acidic component helps to ensure good peak shape for the amine by suppressing the ionization of free silanol (B1196071) groups on the stationary phase. For hydrochloride salts, separation can be achieved on standard C18 columns with aqueous-organic mobile phases. nih.gov

UPLC, which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. sielc.comnih.gov A UPLC method for an amine-containing compound might use a phenyl-hexyl column with gradient elution, achieving rapid separation in under two minutes. nih.gov Detection for both HPLC and UPLC is commonly performed using UV spectrophotometry, as the thiophene ring possesses a chromophore that absorbs in the UV region. mdpi.com

The following table summarizes typical chromatographic conditions used for the analysis of thiophene derivatives, which are applicable to this compound.

| Parameter | HPLC Condition | UPLC Condition |

| Column | Ultrasphere C18 (or similar) nih.gov | Phenyl-hexyl (or similar sub-2µm) nih.gov |

| Mobile Phase | Acetonitrile/Water/Acid mdpi.comsielc.com | Methanol/Buffered Aqueous Solution nih.gov |

| Elution Mode | Isocratic or Gradient | Gradient nih.gov |

| Flow Rate | ~1.0 mL/min nih.gov | ~0.5 mL/min |

| Detection | UV (e.g., 264 nm) nih.gov | MS/MS or UV nih.gov |

| Analysis Time | 6 - 10 min mdpi.comnih.gov | < 2 min nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is non-volatile due to its salt form, its free base, 2-(Thiophen-3-yl)ethanamine, or other volatile derivatives can be analyzed by GC-MS. This is particularly useful for identification of metabolites or impurities.

For analysis, the hydrochloride salt must first be converted to its more volatile free base form. Alternatively, derivatization reactions can be employed to increase volatility and thermal stability. For primary amines, acetylation is a common derivatization strategy. nih.gov Headspace GC-MS is a technique that can be applied for the determination of volatile amines, sometimes without the need for derivatization, by analyzing the vapor phase above the sample after heating in a sealed vial. nih.gov

The separation is typically performed on a capillary column, such as a DB-5MS. mdpi.com The temperature program is optimized to ensure separation from other components in the mixture. The mass spectrometer serves as a highly specific detector. The mass spectrum of thiophene-containing compounds is often characterized by a distinct isotope pattern due to the natural abundance of the ³⁴S isotope, which aids in their unequivocal identification. researchgate.net Research on thiophene analogues of methamphetamine has identified metabolic pathways such as N-demethylation and hydroxylation of the thiophene ring, products of which can be identified using GC-MS. nih.gov

The table below outlines representative parameters for a GC-MS analysis of volatile thiophene derivatives.

| Parameter | Typical Setting |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) mdpi.com |

| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Inlet Temperature | 230 °C mdpi.com |

| Oven Program | Initial 40-60°C, ramped to 230-320°C mdpi.comresearchgate.net |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Detection | Full Scan or Single Ion Monitoring (SIM) nih.gov |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, confirming the molecular structure of this compound and its derivatives.

To perform this analysis, a suitable single crystal of the compound must be grown, often by slow evaporation of a solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Studies on various thiophene derivatives have successfully employed single-crystal XRD to elucidate their structures. nih.govrsc.orgsemanticscholar.org For example, the analysis of 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, a related thiophene-3-yl derivative, revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis also determines key structural features, such as the planarity of the thiophene ring and the dihedral angles between different parts of the molecule. nih.govnih.gov The final refined structure is typically evaluated by the R-factor (or R-value), where a lower value indicates a better fit between the experimental data and the calculated model. nih.gov

The following table presents representative crystallographic data obtained from the single-crystal XRD analysis of a thiophene derivative, illustrating the type of information generated.

Table of Crystallographic Data for a Representative Thiophene Derivative (3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₈O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7726 (6) |

| b (Å) | 9.7572 (3) |

| c (Å) | 12.2084 (5) |

| β (˚) | 115.547 (6) |

| Volume (ų) | 1157.77 (11) |

| Z (Formula units/cell) | 4 |

| Final R-factor (R₁) | 0.050 |

Theoretical and Computational Studies of 2 Thiophen 3 Yl Ethanamine Hydrochloride

Quantum Chemical Calculations (DFT, HF) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the molecular structure and electronic properties of molecules. researchgate.net These calculations are frequently performed using basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Thiophen-3-yl)ethanamine hydrochloride, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

| Parameter (Bond) | Predicted Bond Length (Å) | Parameter (Angle) | Predicted Bond Angle (°) |

|---|---|---|---|

| C-S (thiophene) | 1.731 | C-S-C (thiophene) | 92.2 |

| C=C (thiophene) | 1.375 | S-C=C (thiophene) | 111.5 |

| C-C (thiophene) | 1.423 | C-C-C (thiophene) | 112.4 |

| C(ring)-C(chain) | 1.510 | C(ring)-C(chain)-C(chain) | 112.7 |

| C-C (ethylamine) | 1.535 | C-C-N (ethylamine) | 110.9 |

| C-N (ethylamine) | 1.472 |

Note: The data in the table are representative values based on typical DFT calculations for thiophene-containing compounds and are intended for illustrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.govmdpi.com For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO can be distributed across other parts of the molecule. This distribution dictates how the molecule interacts with other chemical species. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

Note: Values are illustrative and based on typical results for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential. For this compound, the MEP map would likely show a negative potential around the sulfur atom of the thiophene ring and a strong positive potential around the ammonium (B1175870) group (-NH3+) of the ethylamine (B1201723) hydrochloride side chain, highlighting it as a key site for interaction with negatively charged biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization, hyperconjugation, and hybridization. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E2) associated with these interactions quantifies their strength. Significant donor-acceptor interactions, such as those between lone pairs (LP) and antibonding orbitals (π* or σ*), indicate substantial electron delocalization, which contributes to the molecule's stability. researchgate.net In 2-(Thiophen-3-yl)ethanamine, NBO analysis can reveal the delocalization of π-electrons within the thiophene ring and the hyperconjugative interactions between the ring and the ethylamine side chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds. nih.gov

For this compound and its analogues, a QSAR study would involve:

Data Set Compilation: Assembling a group of thiophene derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). mdpi.com

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that links the descriptors to the observed activity. researchgate.net

Validation: Testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

A successful QSAR model could identify the key molecular features of thiophene derivatives that are essential for a specific biological effect, thereby guiding the design of more potent compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., 2-(Thiophen-3-yl)ethanamine) when it binds to a second molecule (the target, typically a protein or enzyme). nih.govcolab.ws This technique is instrumental in drug discovery for understanding how a potential drug interacts with its biological target at the molecular level. researchgate.net

The process involves:

Preparation of Structures: Obtaining the 3D structures of the ligand (optimized via quantum calculations) and the target protein (usually from a crystallographic database like the Protein Data Bank).

Docking Simulation: Placing the ligand in the active site of the protein and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction.

Analysis of Interactions: Analyzing the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

For this compound, docking studies could predict its binding mode to various receptors or enzymes, providing a hypothesis for its mechanism of action. For instance, the positively charged ammonium group would be expected to form strong hydrogen bonds or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Receptor A | -7.5 | ASP-112, SER-150 | Hydrogen Bond, Salt Bridge |

| PHE-250, TRP-84 | π-π Stacking (with thiophene ring) | ||

| Example Enzyme B | -6.8 | GLU-320, TYR-324 | Hydrogen Bond |

| LEU-280, ILE-282 | Hydrophobic Interaction |

Note: This table is a hypothetical representation of typical data obtained from molecular docking studies.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor.

Conformational Flexibility:

The flexibility of this compound is primarily determined by the rotation around the single bonds of its ethylamine side chain. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformations (conformers) and the energy barriers between them. A typical simulation would involve placing the molecule in a periodic box filled with a suitable solvent, usually water, to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds or even microseconds, with the trajectory of each atom being recorded.

Analysis of this trajectory can reveal the preferred dihedral angles of the ethylamine side chain relative to the thiophene ring. This information is crucial for understanding how the molecule might orient itself when approaching a binding partner. The results can be presented as a population analysis of different conformational states, indicating which shapes the molecule is most likely to adopt.

Illustrative Data Table: Conformational Analysis of the Cα-Cβ Bond

This table is a hypothetical representation of data that could be obtained from an MD simulation analysis. It illustrates the distribution of major conformers based on the dihedral angle of the ethylamine side chain.

| Conformer | Dihedral Angle Range (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 150 to 180 / -150 to -180 | 0.00 | 65 |

| Synclinal (+gauche) | 30 to 90 | 1.25 | 18 |

| Synclinal (-gauche) | -30 to -90 | 1.25 | 17 |

Binding Dynamics:

When a potential biological target for this compound is identified, such as an enzyme or a receptor, MD simulations can be used to study the dynamics of the binding process. After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex can be performed.

These simulations provide valuable information on the stability of the binding pose, identifying key interactions like hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the complex. The simulation can track the movement of the ligand within the binding pocket and calculate the binding free energy, offering a quantitative measure of binding affinity. This approach helps to elucidate the mechanism of action at a molecular level.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. scielo.org.zachemrxiv.orgnih.gov These methods solve the electronic structure of a molecule to derive properties that can be directly compared with experimental spectra, aiding in structural confirmation and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for this purpose. scielo.org.za The process involves first optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Comparing the calculated spectrum with experimental data is a powerful method for verifying the proposed chemical structure. researchgate.net

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm

This table presents a hypothetical comparison between theoretically calculated and experimentally measured NMR chemical shifts for this compound, assuming a known solvent like DMSO-d₆.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Thiophene C2 | 124.5 | 124.2 | 7.20 | 7.18 |

| Thiophene C4 | 128.9 | 128.6 | 7.55 | 7.53 |

| Thiophene C5 | 126.1 | 125.9 | 7.05 | 7.03 |

| Ethyl Cα | 39.8 | 39.5 | 3.15 | 3.12 |

| Ethyl Cβ | 25.4 | 25.1 | 3.00 | 2.98 |

| Amine (-NH₃⁺) | N/A | N/A | 8.50 | 8.45 |

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis using DFT can compute the frequencies and intensities of IR absorption bands. scielo.org.za After geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes, each with a corresponding frequency. These modes represent specific atomic motions, such as C-H stretching, N-H bending, or C-S stretching within the thiophene ring. iosrjournals.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. iosrjournals.org This analysis is invaluable for assigning the peaks in an experimental IR spectrum to specific molecular vibrations. scielo.org.za

Illustrative Data Table: Predicted IR Vibrational Frequencies

This table shows a selection of predicted, scaled vibrational frequencies for key functional groups in this compound and their corresponding vibrational assignments.

| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3105 | Medium | Aromatic C-H Stretch (Thiophene) |

| 3010 | Strong | N-H Stretch (Ammonium) |

| 2955 | Medium | Aliphatic C-H Stretch (Ethyl) |

| 1605 | Strong | N-H Bend (Ammonium) |

| 1450 | Medium | C=C Stretch (Thiophene Ring) |

| 855 | Strong | C-S Stretch (Thiophene Ring) |

UV-Vis Spectroscopy:

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaresearchgate.net This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net These predictions help in understanding the electronic structure of the molecule and interpreting its UV-Vis spectrum.

Illustrative Data Table: Predicted UV-Vis Absorption Data

This table provides hypothetical TD-DFT results for the primary electronic transitions in this compound in an aqueous solvent.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 235 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 208 | 0.12 | HOMO-1 → LUMO (π → π) |

Applications and Advanced Research Directions Involving 2 Thiophen 3 Yl Ethanamine Hydrochloride

Medicinal Chemistry Applications

2-(Thiophen-3-yl)ethanamine hydrochloride serves as a crucial building block in the field of pharmaceutical development. Its structure, which combines a thiophene (B33073) ring with an ethylamine (B1201723) side chain, offers a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The thiophene ring, a five-membered aromatic structure containing a sulfur atom, and the reactive amine group are key features that medicinal chemists exploit to construct novel compounds. This compound is utilized as a precursor and intermediate in the synthesis of a variety of molecules, including those with potential biological activities. The hydrochloride salt form enhances its stability and solubility, making it convenient for use in various synthetic reactions.

The utility of this compound as a building block is evident in its application in the production of specialty chemicals and materials, some of which are investigated for their therapeutic properties. Its amine group can readily participate in reactions such as N-alkylation and acylation, allowing for the attachment of various functional groups to modify the molecule's properties. google.com This adaptability makes this compound a valuable starting material for creating libraries of compounds for drug discovery screening.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available research, the broader class of thiophene-containing compounds is of significant interest in neuropharmacology. google.com The structural motif of a thiophene ring attached to an amine is found in various centrally acting agents. For instance, the thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule without losing biological activity, and sometimes with improved properties.

Derivatives of thiophene have been explored for their potential to interact with targets in the central nervous system (CNS). The synthesis of novel compounds for neurological disorders often involves the use of building blocks like 2-(thiophen-3-yl)ethanamine. For example, the synthesis of analogs of psychoactive amines sometimes incorporates the thiophene nucleus. Research in this area aims to develop new treatments for conditions such as depression, anxiety, and other neurological and psychiatric disorders. The structural similarity of 2-(thiophen-3-yl)ethanamine to neurotransmitters like phenethylamine (B48288) makes it an attractive starting point for the design of new CNS-active compounds.

The development of selective ligands for biological receptors is a cornerstone of pharmacological research. This compound can serve as a foundational structure for the synthesis of such ligands. The amine group allows for the introduction of various substituents, which can modulate the affinity and selectivity of the resulting molecule for specific receptor subtypes. The thiophene ring also plays a crucial role in receptor binding, potentially forming hydrophobic or other types of interactions with the amino acid residues in the receptor's binding pocket.

The study of structure-activity relationships (SAR) is vital in ligand design. By systematically modifying the structure of 2-(thiophen-3-yl)ethanamine and evaluating the binding of the resulting derivatives to different receptors, researchers can gain insights into the structural requirements for potent and selective receptor interaction. nih.gov This information is invaluable for the rational design of new therapeutic agents and research tools to probe the function of various receptor systems. For example, thiophene derivatives have been investigated as ligands for adenosine (B11128) receptors, demonstrating the versatility of this scaffold in targeting G protein-coupled receptors (GPCRs).

The synthesis of the antidepressant drug duloxetine (B1670986), a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SSNRI), primarily starts from 2-acetylthiophene. google.comresearchgate.net The established synthetic routes involve a Mannich reaction with 2-acetylthiophene, followed by reduction and subsequent steps to yield duloxetine. researchgate.net

However, an important consideration in the synthesis of duloxetine is the presence of impurities. One notable impurity is the 3-thienyl isomer of duloxetine. This isomer arises from the presence of 3-acetylthiophene (B72516) as an impurity in the initial starting material, 2-acetylthiophene. googleapis.com This 3-acetylthiophene impurity follows the same reaction pathway as the 2-acetylthiophene, ultimately leading to the formation of (S)-(+)-N-methyl-3-(1-naphtalenyloxy)-3-(3-thienyl) propanamine, an isomer of duloxetine. google.com Therefore, while this compound is not a direct precursor in the main synthesis of duloxetine, its structural backbone is present in a key impurity that must be controlled during the manufacturing process.

| Compound Name | Role in Duloxetine Synthesis | Reference |

|---|---|---|

| 2-Acetylthiophene | Primary Starting Material | researchgate.net |

| 3-Acetylthiophene | Impurity in Starting Material | googleapis.com |

| (S)-(+)-N-methyl-3-(1-naphtalenyloxy)-3-(3-thienyl) propanamine | Isomeric Impurity in Final Product | google.com |

The thiophene scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. colby.edu While research specifically on derivatives of 2-(thiophen-3-yl)ethanamine is emerging, the broader family of thiophene derivatives has shown significant promise in these therapeutic areas.

Antimicrobial Properties:

Thiophene derivatives have been synthesized and evaluated for their activity against various pathogenic microbes. For example, novel thiophene compounds have demonstrated bactericidal effects against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov Some of these derivatives have shown minimum inhibitory concentrations (MICs) in the range of 4 to 64 mg/L. nih.gov The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane. nih.gov Furthermore, derivatives of thieno[2,3-b]thiophene (B1266192) have been found to be potent antimicrobial agents against both bacteria and fungi. nih.gov

Anticancer Properties:

A significant body of research has focused on the anticancer potential of thiophene-containing molecules. colby.edu These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and microtubule assembly. nih.gov For instance, certain 2-amino thiophene derivatives have demonstrated cytostatic and antiproliferative effects against human cancer cell lines. researchgate.net In one study, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives showed potent anticancer activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 µM/ml. nih.gov These active derivatives were found to cause cell cycle arrest and induce changes in the expression of microRNAs involved in cancer progression. nih.gov

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Thiophene-arylamides | Antimycobacterial | Showed potent activity against M. tuberculosis by inhibiting DprE1. | nih.gov |

| Thieno[2,3-b]thiophenes | Antimicrobial | Some derivatives were more potent than standard drugs against certain bacteria and fungi. | nih.gov |

| 2-Amino thiophenes | Antiproliferative | Exhibited cytostatic effects on HeLa and PANC-1 cancer cell lines. | researchgate.net |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | Anticancer | Potent against HCT-116 colon cancer cells, causing cell cycle arrest. | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for the optimization of lead compounds into potent and selective drug candidates. nih.gov In the context of 2-(thiophen-3-yl)ethanamine derivatives, SAR studies would involve the systematic modification of different parts of the molecule to understand how these changes affect its biological activity. The thiophene ring in such derivatives is a key pharmacophore that can be explored as a bioisosteric replacement for other aromatic systems, like a phenyl ring, which can lead to improved physicochemical properties and binding affinity. nih.gov

Key areas for modification in a SAR study of 2-(thiophen-3-yl)ethanamine derivatives would include:

Substitution on the thiophene ring: Introducing various substituents at different positions of the thiophene ring can influence the electronic properties and steric bulk of the molecule, which in turn can affect its interaction with biological targets.

Modification of the ethylamine side chain: Altering the length of the alkyl chain, introducing branching, or incorporating it into a cyclic structure can impact the molecule's flexibility and conformation, which are critical for receptor binding.

Derivatization of the amine group: Converting the primary amine to a secondary or tertiary amine, or to an amide or other functional groups, can significantly change the molecule's polarity, basicity, and hydrogen bonding capacity.

For example, in the development of antimicrobial thiophene derivatives, SAR studies have shown that the nature and position of substituents on the thiophene core are critical for activity. nih.gov Similarly, for anticancer thiophene derivatives, the specific substitutions dictate the compound's ability to inhibit targets like kinases or tubulin polymerization. colby.edu By correlating these structural modifications with changes in biological activity, a comprehensive SAR profile can be established, guiding the design of more effective therapeutic agents.

Lead Optimization and Drug Discovery Strategies

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds and FDA-approved drugs. rsc.orgnih.gov Its bioisosteric similarity to a benzene ring allows it to modulate physicochemical properties such as solubility and metabolism, while the sulfur atom can engage in unique interactions like hydrogen bonding and metal coordination, influencing drug-receptor binding. nih.gov Consequently, this compound serves as a valuable building block in drug discovery, particularly in lead optimization strategies.

Lead optimization is a critical phase in drug development where an initial "hit" or "lead" compound with promising biological activity is systematically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The structure of this compound, featuring a reactive primary amine and a versatile thiophene core, offers multiple points for chemical modification.

Structure-Activity Relationship (SAR) Studies: Researchers utilize the thiophene-ethylamine scaffold to conduct detailed SAR studies. nih.govtandfonline.com By synthesizing a library of derivatives, chemists can systematically explore how modifications at different positions on the thiophene ring or alterations to the ethylamine side chain impact biological activity. For instance, in the development of inhibitors for the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesics, a series of 4-arylthiophene-3-carboxylic acid derivatives were synthesized. nih.gov This effort led to the identification of a potent inhibitor, demonstrating how optimizing substituents on the thiophene core can dramatically improve inhibitory concentration (IC₅₀) from micromolar to nanomolar ranges. nih.gov